molecular formula C17H17FN2O3S B5108145 N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5108145
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: NHDLYQMNRMLMMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment due to its ability to block the signaling pathways that promote tumor growth and metastasis.

Wirkmechanismus

N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide selectively inhibits the EGFR tyrosine kinase, which is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival. By blocking the EGFR signaling pathway, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide prevents the activation of downstream signaling molecules that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in tumor metastasis. In addition, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a highly selective inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer biology. However, its high selectivity also limits its use in studying other signaling pathways that may be involved in cancer development and progression.

Zukünftige Richtungen

There are several future directions for research on N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase that can overcome the limitations of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide treatment. Finally, the use of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other targeted therapies or immunotherapies may enhance its effectiveness in cancer treatment.

Synthesemethoden

The synthesis of N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N~1~-allyl-N~2~-(4-fluorophenyl)glycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In addition, N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDLYQMNRMLMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.